- Hydrogenation of biomass lactones to diols over CuLax/γ-Al2O3 catalyst:The promoting role of LaOx, Applied Catalysis, 2022, 317,

Cas no 928-40-5 (Hexane-2,6-diol)

Hexane-2,6-diol Propiedades químicas y físicas

Nombre e identificación

-

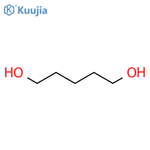

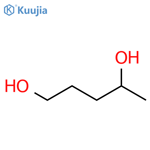

- 1,5-Hexanediol

- hexane-1,5-diol

- rac-1,5-hexanediol

- rac-hexane-1,5-diol

- 1,5-Dihydroxyhexane

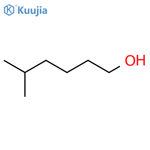

- 1-Methyl-1,5-pentanediol

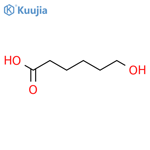

- Hexane-2,6-diol

- Hexan-1,5-diol

- (+/-)-1,5-Hexanediol

- EINECS 213-171-3

- BRN 1732705

- SY224933

- AS-81219

- NS00041795

- 2,6-DIHYDROXYHEXANE

- 1,5-Hexanediol, 99%

- 928-40-5

- AT33338

- SCHEMBL41064

- 4-01-00-02556 (Beilstein Handbook Reference)

- CHEBI:179534

- LMFA05000583

- MFCD00004563

- DTXSID90870799

- AI3-11556

-

- MDL: MFCD00004563

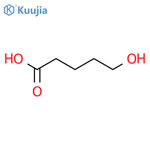

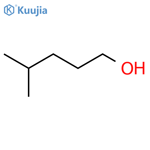

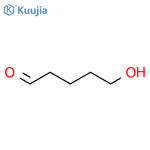

- Renchi: 1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3

- Clave inchi: UNVGBIALRHLALK-UHFFFAOYSA-N

- Sonrisas: OCCCCC(C)O

Atributos calculados

- Calidad precisa: 118.09900

- Masa isotópica única: 118.099

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 8

- Cuenta de enlace giratorio: 4

- Complejidad: 45.8

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 0.4

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 40.5A^2

Propiedades experimentales

- Color / forma: Not determined

- Denso: 0.981 g/mL at 25 °C(lit.)

- Punto de fusión: 26.38°C (estimate)

- Punto de ebullición: 89-91 °C/0.5 mmHg(lit.)

- Punto de inflamación: Fahrenheit: 235.4 ° f

Celsius: 113 ° c - índice de refracción: n20/D 1.451(lit.)

- Disolución: Dissolution (54 g/l) (25 º C),

- PSA: 40.46000

- Logp: 0.52980

- Disolución: Not determined

Hexane-2,6-diol Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:2

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: 26-37/39

- Rtecs:MO2080000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

Hexane-2,6-diol Datos Aduaneros

- Código HS:2905399090

- Datos Aduaneros:

China Customs Code:

2905399090Overview:

2905399090 Other diols.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2905399090 other diols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Hexane-2,6-diol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1263237-1g |

1,5-Hexanediol |

928-40-5 | 99% | 1g |

$195 | 2024-06-07 | |

| TRC | H928405-10g |

Hexane-2,6-diol |

928-40-5 | 10g |

$907.00 | 2023-05-18 | ||

| 1PlusChem | 1P003E7I-100mg |

1,5-Hexanediol |

928-40-5 | >95% | 100mg |

$130.00 | 2024-04-20 | |

| Aaron | AR003EFU-250mg |

1,5-Hexanediol |

928-40-5 | 98% | 250mg |

$60.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS2295-100mg |

1,5-Hexanediol |

928-40-5 | 95% | 100mg |

¥828.0 | 2024-04-16 | |

| abcr | AB612457-1g |

1,5-Hexanediol; . |

928-40-5 | 1g |

€322.20 | 2024-07-19 | ||

| eNovation Chemicals LLC | Y1263237-5g |

1,5-Hexanediol |

928-40-5 | 99% | 5g |

$495 | 2024-06-07 | |

| Aaron | AR003EFU-100mg |

1,5-Hexanediol |

928-40-5 | 98% | 100mg |

$40.00 | 2025-02-10 | |

| A2B Chem LLC | AB57582-1g |

1,5-Hexanediol |

928-40-5 | 98% | 1g |

$108.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643590-1g |

Hexane-1,5-diol |

928-40-5 | 98% | 1g |

¥1459.00 | 2024-04-25 |

Hexane-2,6-diol Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

- Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms, United States, , ,

Synthetic Routes 3

1.2 Solvents: Water

- Total Synthesis of (+)-Brefeidin C via an Intramolecular Allylsilane-Carbocyclization Reaction with alpha-Substituted Allylsilanes, 1995, , ,

Synthetic Routes 4

Synthetic Routes 5

- C-O bond hydrogenolysis of cyclic ethers with OH groups over rhenium-modified supported iridium catalysts, Journal of Catalysis, 2012, 294, 171-183

Synthetic Routes 6

Synthetic Routes 7

- Mechanism of the hydrogenolysis of ethers over silica-supported rhodium catalyst modified with rhenium oxide, Journal of Catalysis, 2011, 280(2), 221-229

Synthetic Routes 8

- Formal hydration of non-activated terminal olefins using tandem catalysts, Chemical Communications (Cambridge, 2014, 50(20), 2608-2611

Synthetic Routes 9

- 4-Chloro-1-butanol and some 1,5-glycols, Ann. chim. (Paris) [13], 1956, 1, 436-74

Synthetic Routes 10

- Catalytic Hydrogenation of Carboxamides and Esters by Well-Defined Cp*Ru Complexes Bearing a Protic Amine Ligand, Journal of the American Chemical Society, 2011, 133(12), 4240-4242

Synthetic Routes 11

- Reactions induced by pyridinium halides. XXV. Comparison of the polyreactional transformations induced by pyridinium chloride and bromide. Case of 1,4- and 1,5-hexanediols, Tetrahedron, 1978, 34(5), 529-32

Synthetic Routes 12

- Ionic and organometallic-catalyzed organosilane reductions, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Routes 13

- Enantioselective Synthesis Muqubilin and Negombatoperoxides B and C/D, Journal of Organic Chemistry, 2021, 86(5), 4205-4219

Synthetic Routes 14

- Studies on the autoxidation of nonbranched aliphatic monocarboxylic acids and their methyl esters, Journal fuer Praktische Chemie (Leipzig), 1984, 326(4), 572-8

Synthetic Routes 15

Synthetic Routes 16

- Ruthenium-Catalyzed Deaminative Hydrogenation of Amino Nitriles: Direct Access to 1,2-Amino Alcohols, Chemistry - A European Journal, 2019, 25(40), 9498-9503

Synthetic Routes 17

1.2 Reagents: Ammonium chloride Solvents: Water

- Preparation of P-TEFb inhibitor-peptidyl linker-integrin binder conjugates,their pharmaceutical compositions, and methods for the treatment, prevention, or management of hyperproliferative disorder, World Intellectual Property Organization, , ,

Synthetic Routes 18

- Pyrrolidines, piperidines and hexahydroazepines from glycols, Journal of the American Chemical Society, 1938, 60, 1033-5

Synthetic Routes 19

- Process for producing hydroxymethyl-alcohols, World Intellectual Property Organization, , ,

Synthetic Routes 20

- Highly chemoselective hydrogenation of lactone to diol over efficient copper-based bifunctional nanocatalysts, Applied Catalysis, 2019, 245, 251-261

Synthetic Routes 21

- Production of α,ω-alkanediols using Escherichia coli expressing a cytochrome P450 from Acinetobacter sp. OC4, Bioscience, 2006, 70(6), 1379-1385

Hexane-2,6-diol Raw materials

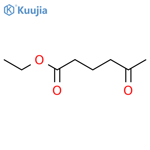

- Ethyl 5-oxohexanoate

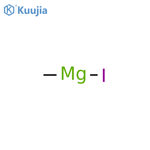

- Methylmagnesium Iodide (3.0 M in Diethyl ether)

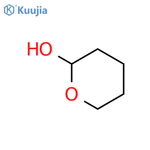

- Tetrahydro-2H-pyran-2-ol, >90%

- 5-Hexen-1-ol

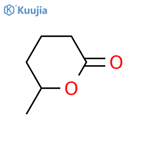

- (R/S)-δ-Hexalactone

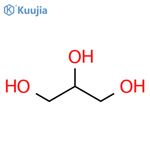

- Glycerol

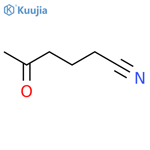

- 5-Oxohexanonitrile

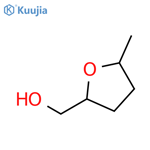

- (5-methyloxolan-2-yl)methanol

- 5-Hydroxypentanal

Hexane-2,6-diol Preparation Products

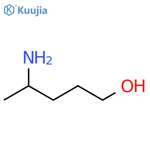

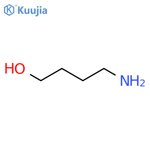

- 4-Amino-1-pentanol (927-55-9)

- Hexane-2,6-diol (928-40-5)

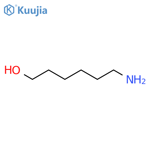

- 6-Amino-1-hexanol (4048-33-3)

- Pentanoic acid,5-hydroxy- (13392-69-3)

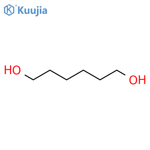

- pentane-1,5-diol (111-29-5)

- 5-Methylhexanol (627-98-5)

- 6-Hydroxyhexanoic acid (1191-25-9)

- 4-Methyl-1-pentanol (626-89-1)

- 1,4-Butanediol (110-63-4)

- 1,4-Pentanediol (626-95-9)

- 5-Amino-1-pentanol (2508-29-4)

- 4-Aminobutan-1-ol (13325-10-5)

- 1,6-Hexanediol (629-11-8)

Hexane-2,6-diol Literatura relevante

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597